molecular formula C19H20O4 B120574 Benzyl Butyl Phthalate-d4 CAS No. 93951-88-3

Benzyl Butyl Phthalate-d4

Cat. No. B120574
CAS RN: 93951-88-3
M. Wt: 316.4 g/mol
InChI Key: IRIAEXORFWYRCZ-CXRURWBMSA-N
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Description

Benzyl Butyl Phthalate (BBP) is a phthalate ester with a significant presence in the environment due to its extensive use in the manufacturing of plastics. It is known to be an environmental pollutant and has been the subject of various studies due to its potential endocrine-disrupting effects and its impact on aquatic life and human health .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of Benzyl Butyl Phthalate-d4, they do provide insights into the general chemical reactions and metabolic pathways associated with BBP. For instance, BBP is known to be extensively metabolized by organisms such as the human breast cancer cell line MCF-7, resulting in various metabolites including mono-n-butyl phthalate (MBuP) and mono-n-benzyl phthalate (MBeP) . Additionally, the degradation of BBP by a specific strain of Rhodococcus sp. HS-D2 has been observed, where the bacterium utilizes BBP as the sole carbon source, leading to its complete degradation .

Molecular Structure Analysis

The molecular structure of BBP is not explicitly detailed in the provided papers. However, the general structure of phthalate esters is well-known, and BBP consists of a benzene ring with two ester groups attached to it. The molecular interactions of BBP and its analogs with metal surfaces have been studied using techniques such as surface-enhanced Raman scattering spectroscopy, which provides insights into the adsorption behavior of aromatic carboxylic acids like BBP on metal surfaces .

Chemical Reactions Analysis

BBP has been shown to undergo various chemical reactions in biological systems. For example, it exhibits estrogenic activity in vitro, where it acts as a partial agonist and stimulates the proliferation of MCF-7 cells . In aquatic larvae of Chironomus riparius, BBP exposure leads to alterations in gene expression profiles, affecting genes related to the endocrine system, stress response, and ribosomal machinery .

Physical and Chemical Properties Analysis

The physical and chemical properties of BBP are indirectly mentioned in the context of its environmental and biological effects. BBP's ability to act as an endocrine disruptor is highlighted by its interaction with the ecdysone endocrine system in invertebrates, affecting the expression of genes such as EcR and usp . Its metabolism in MCF-7 cells demonstrates its chemical reactivity and the formation of various metabolites . The toxicological studies in F344/N rats provide information on the physiological and pathological effects of BBP, including its impact on body weight, hematology, and organ weights, as well as its potential carcinogenic activity .

Relevant Case Studies

Several case studies are presented in the papers, including the comparative effects of BBP and DEHP on Chironomus riparius larvae , the estrogenic activity and metabolism of BBP in vitro using the MCF-7 cell line , and the toxicology and carcinogenesis studies of BBP in F344/N rats . Additionally, the biodegradation characteristics of BBP by Rhodococcus sp. HS-D2 provide a case study on the microbial degradation of environmental pollutants .

Scientific Research Applications

Environmental Impact and Biodegradation

Benzyl Butyl Phthalate (BBP) is recognized for its widespread use as a plasticizer in polyvinyl chloride (PVC) and other polymers, leading to its ubiquitous presence in the environment. Research by Fang et al. (2017) highlights a study on the biodegradation of Phthalate Esters (PAEs), including BBP, by a newly isolated Acinetobacter sp. strain LMB-5. This strain demonstrated the capability to utilize BBP as a carbon source, suggesting its potential for bioremediation of PAEs-contaminated environments. The degradation process involved the breakdown of BBP into simpler metabolites, including phthalic acid, indicating an enzymatic mechanism for BBP biodegradation. This discovery is significant as it presents a biological approach to mitigating the environmental impact of BBP, providing insights into the natural attenuation processes and potential biotechnological applications for the cleanup of contaminated sites (Fang et al., 2017).

Analytical Methods for Detection

The presence and analysis of BBP in various matrices are crucial for understanding its distribution and potential health impacts. Cao (2010) reviewed the occurrence, sources, and analytical methods for phthalates in foods, highlighting the importance of accurate detection techniques for risk assessment. Although the study focused on food matrices, the analytical approaches discussed, such as chromatography and mass spectrometry, are applicable to environmental samples containing BBP. These methods are essential for monitoring the environmental presence of BBP and assessing its risk to ecosystems and human health (Cao, 2010).

Sorption Behavior and Environmental Fate

Understanding the interactions of BBP with environmental components such as sediments is crucial for assessing its fate and transport in aquatic systems. Xu and Li (2009) investigated the sorption behavior of BBP on marine sediments, revealing that the sorption process is influenced by factors such as organic carbon content, temperature, and salinity. The study found that BBP sorption was rapid and could reach equilibrium within hours, with a partition coefficient indicating its affinity for sediment organic matter. This research is significant for environmental scientists and engineers as it provides insights into the behavior of BBP in marine environments, aiding in the prediction of its distribution and potential impacts on aquatic ecosystems (Xu & Li, 2009).

Safety And Hazards

BBP-d4 is classified as toxic . It is essential to limit its spread to the environment . Skin contact is not expected to contribute significantly to systemic toxicity .

properties

IUPAC Name

2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAEXORFWYRCZ-CXRURWBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584154
Record name Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Butyl Phthalate-d4

CAS RN

93951-88-3
Record name Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-88-3
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